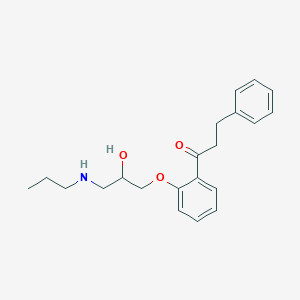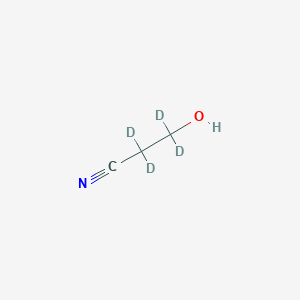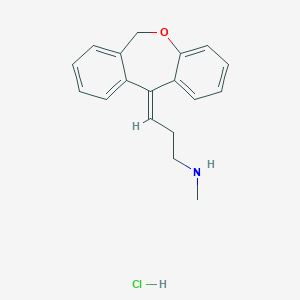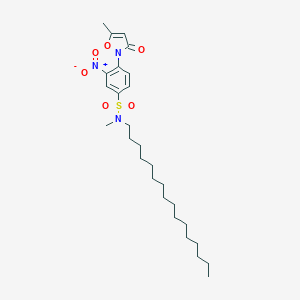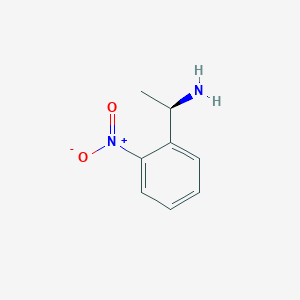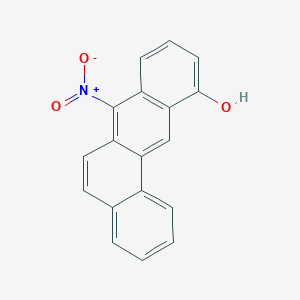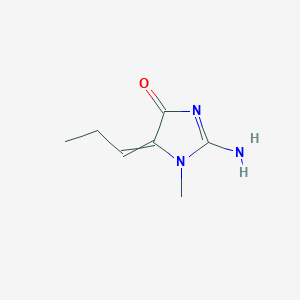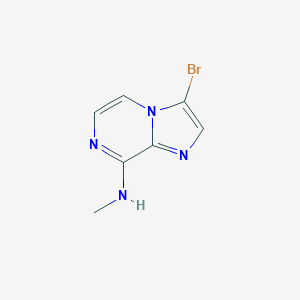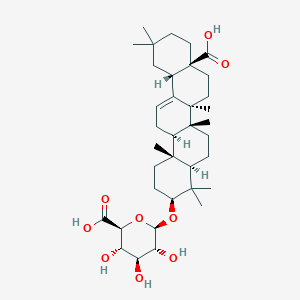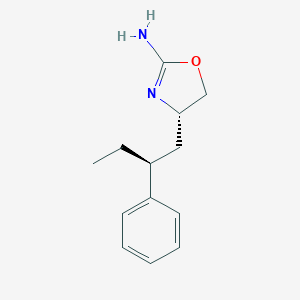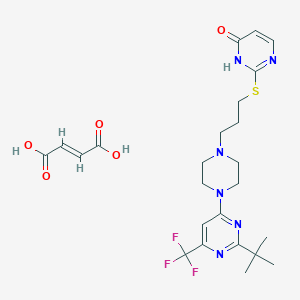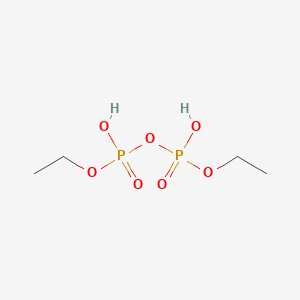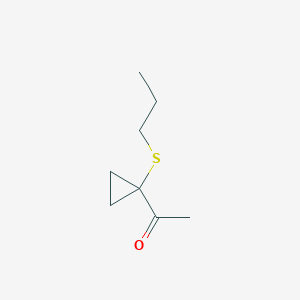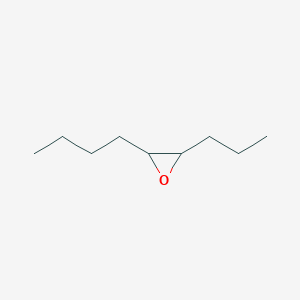
2-Butyl-3-propyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-3-propyloxirane, also known as BPO, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a boiling point of 155°C and a molecular weight of 142.24 g/mol. BPO is primarily used as a reagent in organic synthesis and is known for its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Butyl-3-propyloxirane is not fully understood. However, it is believed that 2-Butyl-3-propyloxirane reacts with nucleophiles, such as alcohols and amines, to form epoxides. The epoxides can then be further reacted to form a variety of compounds.
Effets Biochimiques Et Physiologiques
2-Butyl-3-propyloxirane has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin irritant and can cause respiratory issues if inhaled. It is important to handle 2-Butyl-3-propyloxirane with care and to use proper protective equipment when working with it.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Butyl-3-propyloxirane in lab experiments is its high reactivity, which allows for the creation of a variety of compounds. However, 2-Butyl-3-propyloxirane is also highly flammable and can be hazardous if not handled properly. It is important to use proper safety precautions when working with 2-Butyl-3-propyloxirane.
Orientations Futures
There are several future directions for research involving 2-Butyl-3-propyloxirane. One potential area of study is the development of new synthesis methods for 2-Butyl-3-propyloxirane. Another area of study is the use of 2-Butyl-3-propyloxirane in the production of new materials, such as polymers and coatings. Additionally, 2-Butyl-3-propyloxirane could be used in the development of new pharmaceuticals and agrochemicals. Overall, 2-Butyl-3-propyloxirane has the potential to be a valuable tool in a variety of scientific fields.
Méthodes De Synthèse
2-Butyl-3-propyloxirane can be synthesized through a variety of methods, including the epoxidation of butyl propene with peracetic acid and the epoxidation of butyl propene with m-chloroperbenzoic acid. The latter method is preferred due to its higher yield and purity.
Applications De Recherche Scientifique
2-Butyl-3-propyloxirane is commonly used in scientific research as a reagent in organic synthesis. It is used to create a variety of compounds, including epoxides, alcohols, and ketones. 2-Butyl-3-propyloxirane is also used in the production of surfactants, resins, and coatings.
Propriétés
Numéro CAS |
117842-34-9 |
|---|---|
Nom du produit |
2-Butyl-3-propyloxirane |
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
2-butyl-3-propyloxirane |
InChI |
InChI=1S/C9H18O/c1-3-5-7-9-8(10-9)6-4-2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
IKNXPNNMKVOEMV-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)CCC |
SMILES canonique |
CCCCC1C(O1)CCC |
Synonymes |
Oxirane, 2-butyl-3-propyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



